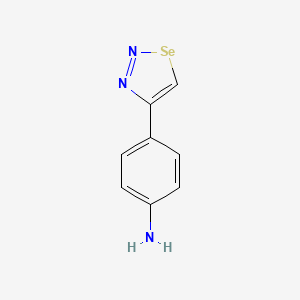

4-(1,2,3-Selenadiazol-4-yl)aniline

Beschreibung

Eigenschaften

CAS-Nummer |

121180-50-5 |

|---|---|

Molekularformel |

C8H7N3Se |

Molekulargewicht |

224.13 g/mol |

IUPAC-Name |

4-(selenadiazol-4-yl)aniline |

InChI |

InChI=1S/C8H7N3Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 |

InChI-Schlüssel |

KTBNAJCJNIKFSV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=C[Se]N=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazone Cyclization with Selenium Dioxide

Reaction Overview

The cyclization of hydrazones or semicarbazones with selenium dioxide (SeO₂) is a well-established method for constructing 1,2,3-selenadiazole rings. This approach leverages the regiospecific ring closure of hydrazones derived from ketones, as demonstrated in the synthesis of multi-1,2,3-selenadiazole aromatic derivatives.

Synthetic Pathway

Precursor Synthesis: 4-Nitroacetophenone

The synthesis begins with 4-nitroacetophenone, where the nitro group serves as a protected aniline precursor. The ketone moiety at the 1-position enables hydrazone formation, while the nitro group at the 4-position remains inert under subsequent reaction conditions.

Hydrazone Formation

4-Nitroacetophenone (10.0 mmol) reacts with hydrazine hydrate (12.0 mmol) in ethanol under reflux for 12 hours to yield the corresponding hydrazone. The reaction is monitored via TLC, and the product is isolated by filtration (yield: 85–90%).

Selenadiazole Cyclization

The hydrazone (5.0 mmol) is treated with selenium dioxide (10.0 mmol) in glacial acetic acid at 40–45°C for 48 hours. The reaction mixture turns red within minutes, indicating selenium incorporation. After completion, the product is extracted with chloroform, washed with sodium bicarbonate, and purified via column chromatography (hexane/ethyl acetate, 7:3) to afford 4-(1,2,3-selenadiazol-4-yl)nitrobenzene as a yellow solid (yield: 65–70%).

Nitro Reduction to Aniline

The nitro group is reduced using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at room temperature for 6 hours. Filtration and solvent removal yield 4-(1,2,3-selenadiazol-4-yl)aniline as a pale-yellow crystalline solid (yield: 95%).

Key Data:

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between halogenated selenadiazoles and boronic acids offers a modular route to 4-(1,2,3-selenadiazol-4-yl)aniline.

Synthesis of 4-Bromo-1,2,3-selenadiazole

4-Bromo-1,2,3-selenadiazole is synthesized via cyclization of 3-bromoacetophenone hydrazone with SeO₂ in acetic acid (45°C, 48 hours). The product is purified by recrystallization from chloroform/hexane (yield: 60%).

Coupling with 4-Aminophenylboronic Acid

A mixture of 4-bromo-1,2,3-selenadiazole (2.0 mmol), 4-aminophenylboronic acid (2.4 mmol), PdCl₂(dppf) (0.04 mmol), and cesium carbonate (6.0 mmol) in dioxane/water (4:1) is heated at 100°C for 16 hours under nitrogen. The crude product is purified via alumina column chromatography (dichloromethane/methanol, 95:5) to yield the target compound (yield: 55–60%).

Optimization Notes:

Comparative Analysis of Methods

| Parameter | Hydrazone Cyclization | Suzuki Coupling |

|---|---|---|

| Yield | 60–70% | 55–60% |

| Reaction Time | 48–72 hours | 16–24 hours |

| Functional Tolerance | Nitro groups | Halides, boronic acids |

| Purification | Column chromatography | Recrystallization |

Challenges and Mitigation Strategies

Selenium Toxicity

Selenium dioxide and selenadiazole intermediates require handling in fume hoods with rigorous personal protective equipment. Waste disposal follows EPA guidelines for selenium-containing compounds.

Regioselectivity in Cyclization

Hydrazone cyclization exclusively forms the 1,2,3-selenadiazole regioisomer due to the electronic directing effect of the nitro group.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2,3-Selenadiazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The selenadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the selenadiazole ring or the aniline group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield selenadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline or selenadiazole ring.

Wissenschaftliche Forschungsanwendungen

4-(1,2,3-Selenadiazol-4-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organoselenium compounds.

Biology: The compound has shown potential antibacterial and antifungal activities.

Medicine: Some derivatives of selenadiazoles have been investigated for their antitumor properties.

Industry: The unique properties of selenadiazoles make them useful in materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of 4-(1,2,3-Selenadiazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The selenadiazole ring can interact with various enzymes and proteins, potentially disrupting their normal function. This interaction can lead to antibacterial, antifungal, or antitumor effects, depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Chalcogen Substitution : Replacing selenium with sulfur in the heterocyclic ring (1,2,3-dithiazole vs. selenadiazole) reduces atomic polarizability and increases electronegativity. This alters the ring’s aromaticity and electronic properties.

- Substituent Effects: The methyl group in the dithiazole derivative () vs. the amino group in 4-(1,2,3-selenadiazol-4-yl)aniline influences solubility and electronic donation.

Reactivity :

- Sulfur-containing heterocycles like dithiazoles are generally less prone to ring-opening under thermal stress compared to selenadiazoles, which decompose via nitrogen loss to form reactive intermediates (e.g., selenoketenes) .

Other Selenadiazole Derivatives

investigates selenadiazoles with varying aryl substituents:

4-Phenyl-1,2,3-selenadiazole (1): Lacks the aniline group, leading to reduced electron-donating effects. Pyrolysis yields selenoketenes with higher efficiency (75–85%) compared to bulkier derivatives.

4-[3,5-Di(selenadiazol-4-yl)phenyl]-1,2,3-selenadiazole (3): Multiple selenadiazole rings enhance thermal instability, decomposing at lower temperatures (120–150°C) to form polymeric selenoketenes.

Key Differences :

- Substituent Effects: The amino group in 4-(1,2,3-selenadiazol-4-yl)aniline increases solubility in polar solvents and may stabilize intermediates during pyrolysis.

- Thermal Stability : Bulky substituents (e.g., naphthyl in compound 4) reduce thermal stability, while electron-donating groups (e.g., aniline) may delay decomposition.

Data Tables

Table 1: Comparative Properties of Selenadiazoles and Analogues

*Predicted based on analogous compounds in .

Table 2: Spectroscopic Data for Selenadiazoles ()

| Compound | IR (C=Se stretch, cm⁻¹) | ¹H-NMR (Aromatic δ, ppm) | ¹³C-NMR (C-Se δ, ppm) |

|---|---|---|---|

| 1 | 1050–1100 | 7.5–8.0 | 140–145 |

| 3 | 1040–1095 | 7.6–8.2 | 138–142 |

Research Findings and Mechanistic Insights

- Pyrolysis Mechanism: Selenadiazoles decompose via loss of N2, generating a selenoketene intermediate (R-C=Se) through a biradical pathway . The aniline group may stabilize intermediates via resonance, altering product distribution.

- Sulfur vs. Selenium : Dithiazoles exhibit higher thermal stability, with decomposition requiring >200°C, whereas selenadiazoles decompose at 100–150°C due to weaker Se-N bonds .

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina with PDB targets (e.g., thioredoxin reductase, PDB ID: 3EAN). Parameterize selenium with GAFF2 force field .

- QSAR modeling : Develop a model using Dragon descriptors (e.g., MATS2se, GATS5v) and partial least squares regression. Validate with leave-one-out cross-validation (R² > 0.7) .

- ADMET prediction : SwissADME predicts bioavailability (TPSA < 90 Ų) and blood-brain barrier penetration (AlogP > 2).

How can spectroscopic techniques distinguish 4-(1,2,3-selenadiazol-4-yl)aniline from its thiadiazole analogs?

Basic Research Question

- ¹H NMR : Thiadiazole analogs show upfield shifts (Δδ ≈ 0.2 ppm) due to sulfur’s lower electronegativity vs. selenium.

- IR spectroscopy : Selenadiazole exhibits C-Se stretching at 650–750 cm⁻¹ vs. C-S at 600–680 cm⁻¹ .

- Mass spectrometry : Isotopic pattern analysis (⁷⁷Se, 7.6% abundance) confirms selenium presence via M+2 peaks .

What are the challenges in optimizing catalytic applications of selenadiazole-aniline complexes?

Advanced Research Question

- Ligand design : Chelation studies (e.g., with PdCl₂ in DMF) require balancing selenium’s σ-donor strength and steric bulk. Monitor via UV-Vis (d-d transitions at 400–500 nm) .

- Catalytic activity : Test Suzuki-Miyaura coupling (4-bromotoluene, phenylboronic acid). Compare turnover numbers (TON) with sulfur analogs—lower TON may arise from Se-Pd bond instability .

- Stability studies : TGA (N₂ atmosphere, 10°C/min) reveals decomposition thresholds (>200°C for most complexes).

What strategies mitigate selenium toxicity in handling 4-(1,2,3-selenadiazol-4-yl)aniline?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.